
Cyclacillin
描述
环丙沙星是一种氨基青霉素类抗生素,是青霉烷酸的环己基酰胺类似物。 它以其高生物利用度和对β-内酰胺酶水解的抗性而闻名,使其比一些其他青霉素更有效 。 环丙沙星曾用于治疗易感菌引起的细菌感染,但已被更新的抗生素取代 .
准备方法
环丙沙星是通过一系列化学反应合成的。 该过程始于环己酮与碳酸铵和氰化钾在Bucherer-Bergs反应条件下的反应,生成腙 。 腙的酸水解导致α-氨基酸的形成 。 然后用光气处理这种α-氨基酸,以保护氨基并激活羧基,使其易于形成酰胺 。 最后一步涉及该中间体与6-氨基青霉烷酸反应生成环丙沙星 .
化学反应分析
环丙沙星经历各种化学反应,包括:
氧化和还原: 环丙沙星可以发生氧化和还原反应,尽管文献中通常没有详细说明这些反应的具体条件和试剂。
取代: 环丙沙星可以参与取代反应,特别是涉及氨基和羧基的反应。
这些反应中常用的试剂包括用于保护氨基和活化羧基的光气,以及用于水解的各种酸 。 这些反应生成的最终产物取决于所用具体条件和试剂。
科学研究应用
Treatment of Acute Sinusitis
Cyclacillin has been evaluated for its effectiveness in treating acute sinus infections. A study involving 40 patients with bacterial sinus infections found that over 70% experienced symptom remission within six days, with a total remission rate exceeding 90% within ten days. The treatment was well-tolerated, with gastrointestinal disturbances being the most common side effect, which resolved with antacid use .
Comparative Efficacy Studies
A double-blind clinical trial compared this compound with ampicillin in over 2,500 patients suffering from various infections, including genitourinary and respiratory tract infections. The results indicated that this compound had comparable efficacy to ampicillin, with a slightly lower incidence of gastrointestinal side effects such as diarrhea and rash . Specifically, diarrhea occurred in 9.1% of children treated with this compound compared to 19.2% in those treated with ampicillin (P < 0.001) .
Pediatric Use
In pediatric populations, this compound has been particularly effective for treating otitis media. Children received a dosage of 50 to 100 mg/kg per day, resulting in high rates of clinical improvement and low incidence of adverse effects .
Safety Profile
The safety profile of this compound is generally favorable. In studies, only a small percentage of patients reported side effects, primarily gastrointestinal issues that were mild and transient. For instance, only 5.1% of patients experienced diarrhea compared to 12.5% in the ampicillin group . The incidence of rashes was also lower in the this compound group (1.7%) compared to ampicillin (3.1%) .
Summary of Clinical Findings
Study | Population | Dosage | Efficacy Rate | Side Effects |
---|---|---|---|---|
This compound in Acute Sinusitis | 40 patients | 500 mg every 6 hours | >70% remission in 6 days | Mild gastrointestinal disturbances |
Double-Blind Study (this compound vs Ampicillin) | 2,581 patients | 500 mg every 6 hours (adults), 50-100 mg/kg/day (children) | This compound: 70%, Ampicillin: 71% | This compound: 9.1% diarrhea; Ampicillin: 19.2% diarrhea |
作用机制
环丙沙星通过抑制细菌细胞壁合成发挥作用。 它与细菌细胞壁上的青霉素结合蛋白(PBP)结合,阻止肽聚糖链的交联,而肽聚糖链对细胞壁的强度和刚性至关重要 。 这会导致细胞壁变弱,最终导致细菌细胞裂解和死亡 。 环丙沙星在各种β-内酰胺酶(包括青霉素酶和一些头孢菌素酶)存在下稳定 .
相似化合物的比较
环丙沙星类似于其他氨基青霉素,如氨苄青霉素和阿莫西林。 它有一些独特的特性:
更高的生物利用度: 与氨苄青霉素相比,环丙沙星口服给药时吸收更好.
对β-内酰胺酶的抗性: 环丙沙星对β-内酰胺酶水解的抗性比氨苄青霉素更高.
类似的化合物包括:
生物活性
Cyclacillin, a semisynthetic penicillin antibiotic, is noted for its improved resistance to beta-lactamases compared to traditional penicillins like ampicillin. This compound exhibits a range of biological activities that make it significant in the treatment of bacterial infections. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.
This compound's bactericidal activity primarily arises from its ability to inhibit cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the maintenance of the bacterial cell wall structure. The inhibition of PBPs leads to cell lysis and death of the bacteria. This compound shows affinity for several PBPs, including:
- PBP 1A : Inhibitor in Streptococcus pneumoniae
- PBP 2a : Inhibitor in Staphylococcus aureus
- PBP 3 : Inhibitor in various Gram-positive and Gram-negative bacteria .
Pharmacokinetics
This compound has several pharmacokinetic properties that enhance its clinical utility:
- Absorption : It is moderately absorbed when administered orally, with bioavailability significantly higher than that of ampicillin.
- Protein Binding : Less than 25% protein binding allows for a greater proportion of the drug to remain active in circulation.
- Half-Life : Although specific half-life data are not available, this compound is known for its effective serum concentration levels after administration .
Comparative Studies
Several clinical trials have assessed this compound's efficacy compared to amoxicillin and ampicillin:
- Acute Bacterial Maxillary Sinusitis Study :
-
General Infections Study :
- A large-scale double-blind study involving 2,581 patients found no significant difference in clinical response or bacterial eradication between this compound and ampicillin.
- Adverse effects were reported to be approximately twice as frequent in patients treated with ampicillin compared to those receiving this compound .
Case Studies
A notable case study involved the treatment of patients with genitourinary tract infections using this compound. The study highlighted its comparable efficacy to ampicillin while demonstrating a significantly lower incidence of side effects such as diarrhea and rash .
Summary Table of Key Findings
Feature | This compound | Amoxicillin | Ampicillin |
---|---|---|---|
Bioavailability | Moderate | High | Moderate |
Resistance | More resistant to beta-lactamases | Less resistant | Less resistant |
Clinical Cure Rate | 91% (sinusitis study) | 91% (sinusitis study) | Variable |
Adverse Effects | Lower incidence | Higher incidence | Higher incidence |
属性
IUPAC Name |
(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBLNBBNRORJKI-WCABBAIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022861 | |
Record name | Cyclacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+00 g/L | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3485-14-1 | |
Record name | Cyclacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3485-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclacillin [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ciclacillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciclacillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclacillin exert its antibacterial effect?
A1: this compound, a semi-synthetic aminocyclohexylpenicillin antibiotic, disrupts bacterial cell wall synthesis. [] It accomplishes this by binding to specific penicillin-binding proteins (PBPs). [] These proteins are crucial enzymes involved in the transpeptidation step of peptidoglycan synthesis, a vital component of the bacterial cell wall. [, ] By inhibiting transpeptidation, this compound weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: Is this compound considered a bactericidal or bacteriostatic antibiotic?
A2: this compound exhibits a bactericidal mechanism of action. [, ] This means it actively kills bacteria, as opposed to merely inhibiting their growth like bacteriostatic antibiotics. It achieves bacterial killing at concentrations close to its minimum inhibitory concentration (MIC). []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as an aminocyclohexylpenicillin. Based on this information and general chemical knowledge, it can be deduced that this compound is a derivative of 6-aminopenicillanic acid with an aminocyclohexyl group attached to the acyl side chain.
Q4: How is this compound absorbed in the body?
A4: this compound exhibits superior absorption characteristics compared to Ampicillin. [, , ] It is absorbed more rapidly and achieves significantly higher serum concentrations after oral administration. [, , ] Furthermore, food intake does not significantly affect the serum concentrations of this compound. [] Studies in infants demonstrated similar serum levels after oral administration of this compound suspension, regardless of fasting or milk-fed states. []
Q5: How is this compound distributed in the body?
A5: Although specific details on this compound's tissue distribution are limited within the provided research, one study investigated its distribution within the oral cavity. [] The study demonstrated that this compound effectively reached various oral tissues, including gingiva, tongue, dental pulp, submandibular lymph nodes, submandibular gland, and parotid gland, following administration. []
Q6: How is this compound metabolized and excreted?
A6: this compound is primarily excreted via the renal route, resulting in high urinary concentrations. [, ] Approximately 67% of the drug is excreted unchanged in the urine, while 17% is metabolized into penicilloic acid. [] A smaller fraction (2%) is metabolized into 1-aminocyclohexanecarboxylic acid. [] Most of the excretion occurs within 6 hours of administration. []
Q7: How does this compound’s in vivo efficacy compare to its in vitro activity?
A7: Interestingly, this compound often demonstrates superior therapeutic efficacy in vivo compared to what its in vitro susceptibility data might suggest. [, , ] For instance, while in vitro data may indicate a certain level of resistance, this compound can still effectively treat infections caused by these organisms in animal models. [, , ] This highlights the importance of considering all relevant biological parameters, not just in vitro data, when evaluating this compound’s clinical potential.
Q8: Has this compound been studied in clinical trials?
A8: Yes, this compound has been investigated in several clinical trials for various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media. [, , , , , ] The results of these trials generally indicate that this compound is clinically effective in treating these infections, with efficacy comparable to other antibiotics like Ampicillin and Amoxicillin. [, , , , , ]
Q9: What are the known mechanisms of resistance to this compound?
A9: The primary mechanism of resistance to this compound involves the production of β-lactamases by resistant bacteria. [, ] These enzymes can inactivate this compound by hydrolyzing its β-lactam ring, rendering it ineffective. [, ] While this compound shows better resistance to some β-lactamases compared to Ampicillin, it remains susceptible to others. [, ]
Q10: Does cross-resistance exist between this compound and other antibiotics?
A10: Cross-resistance can occur between this compound and other β-lactam antibiotics, particularly those within the penicillin class. [] This is primarily driven by shared resistance mechanisms, most notably the production of β-lactamases. [] If a bacterial strain develops resistance to one β-lactam antibiotic due to β-lactamase production, it’s likely to show reduced susceptibility to this compound as well.
Q11: How stable is this compound under different conditions?
A11: this compound stability is influenced by pH. [] Its degradation follows pseudo-first-order kinetics within a specific pH range (0.30–10.50). [] Interestingly, at its isoelectric point (pI), this compound exists predominantly as a zwitterion, exhibiting maximum stability and minimum water solubility. [] This behavior is analogous to that of aliphatic amino acids. []
Q12: What formulation strategies can improve this compound's stability, solubility, or bioavailability?
A12: While the provided research does not delve into specific formulation strategies for this compound, it does highlight the challenges posed by its pH-dependent stability and solubility. [, ] Based on this, potential formulation approaches could involve:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。